molecular formula C3H2NO2D5 B196603 Ethyl-d5 carbamate CAS No. 73962-07-9

Ethyl-d5 carbamate

Cat. No. B196603
CAS RN: 73962-07-9
M. Wt: 94.12 g/mol
InChI Key: JOYRKODLDBILNP-ZBJDZAJPSA-N
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Patent
US07163979B2

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
[Compound]
Name
246.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C[CH2:3][CH2:4][OH:5].C(C(CO)(CO)CC)O.C(C(CO)(C)C(O)=O)O.CC1(C)CC(C[N:34]=[C:35]=[O:36])(C)CC(N=C=O)C1>CC(C)=O>[N-:34]=[C:35]=[O:36].[NH2:34][C:35]([O:5][CH2:4][CH3:3])=[O:36]

Inputs

Step One
Name
246.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(C(=O)O)(C)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by introducing nitrogen gas so as

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
[N-]=C=O
Name
Type
product
Smiles
NC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07163979B2

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
[Compound]
Name
246.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C[CH2:3][CH2:4][OH:5].C(C(CO)(CO)CC)O.C(C(CO)(C)C(O)=O)O.CC1(C)CC(C[N:34]=[C:35]=[O:36])(C)CC(N=C=O)C1>CC(C)=O>[N-:34]=[C:35]=[O:36].[NH2:34][C:35]([O:5][CH2:4][CH3:3])=[O:36]

Inputs

Step One
Name
246.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(C(=O)O)(C)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by introducing nitrogen gas so as

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
[N-]=C=O
Name
Type
product
Smiles
NC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.